3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of 2-(benzo[d]oxazol-2-yl)aniline with appropriate reagents. One common method includes the use of phosphorous oxychloride and dimethylformamide through the Vilsmeyer-Haack cyclization . The key intermediate, N-(2-(benzo[d]oxazol-2-yl)phenyl)acetamide, is obtained by refluxing an equimolar mixture of 2-(benzo[d]oxazol-2-yl)aniline and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, exhibiting anti-inflammatory effects . The binding affinity is facilitated by the benzoxazole ring, which mimics the structure of nucleic bases and allows for easy interaction with biological receptors .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of various benzoxazole derivatives.
N-(2-(benzo[d]oxazol-2-yl)phenyl)acetamide: An intermediate in the synthesis of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one.
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Another benzoxazole derivative with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H20N2O3/c1-12-6-4-5-10-17(12)15(19)9-11-18-13-7-2-3-8-14(13)21-16(18)20/h2-3,7-8,12H,4-6,9-11H2,1H3 |
InChI Key |
FLFDGSXXOVFRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C3=CC=CC=C3OC2=O |
solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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